molecular formula C22H32O3 B593931 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid CAS No. 90780-54-4

8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid

Cat. No. B593931
CAS RN: 90780-54-4
M. Wt: 344.495
InChI Key: ZHBVYDMSPDDAKE-UHFFFAOYSA-N
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Description

8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as (±)8-HDHA, is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It belongs to the class of organic compounds known as very long-chain fatty acids, which are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O3. The exact mass is 344.23514488 g/mol . The structure includes multiple double bonds and a hydroxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.5 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 14 rotatable bonds . Its topological polar surface area is 57.5 Ų .

Scientific Research Applications

Inflammation and Resolution Mediators

8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is involved in the biosynthesis of mediators with potent anti-inflammatory and pro-resolving activities. These mediators, known as maresins, are produced by macrophages and are involved in controlling acute inflammation and aiding the resolution phase. Maresins and related compounds, like resolvins derived from docosapentaenoic acid, demonstrate significant therapeutic potential due to their anti-inflammatory properties (Serhan et al., 2009), (Dangi et al., 2010).

Anti-cancer Potential

Certain unsaturated fatty acids, including this compound, have been isolated from macroalgae and demonstrated moderate inhibitory activity against various tumor cell lines. This suggests a potential application in cancer therapy, although the exact mechanisms of action need further exploration (Jiang et al., 2008).

Production and Applications in Food and Pharmaceuticals

The compound has been utilized in the production of specific hydroxylated products through biotechnological processes. These products have applications in the food industry and pharmaceuticals, indicating the compound's versatility and utility in different sectors (Ren et al., 2005), (Shin et al., 2019).

Therapeutic Applications in Pulmonary Fibrosis

The compound has shown promising results in ameliorating conditions such as pulmonary fibrosis and lung dysfunction in mice models. The therapeutic effects are distinct from its anti-inflammation and pro-resolution activity, indicating a potential new avenue for treating such diseases (Li et al., 2017), (Li et al., 2017).

properties

IUPAC Name

8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVYDMSPDDAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694005
Record name 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90780-54-4
Record name 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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